molecular formula C10H15NO3 B2833944 tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate CAS No. 1223573-23-6

tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate

Cat. No.: B2833944
CAS No.: 1223573-23-6
M. Wt: 197.234
InChI Key: RBUKQSYGWHYKQQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate (CAS RN: 1223573-23-6) is a versatile α,β-unsaturated azetidine ester that serves as a valuable synthetic intermediate in medicinal chemistry and organic synthesis. Its core structure features a four-membered azetidine ring, a pharmacophore of significant interest due to its presence in bioactive molecules and natural products . The molecule's key reactive sites—the electron-deficient alkene and the ester group—make it an excellent Michael acceptor for C-N bond formation with a range of heterocyclic amines, a reaction that is fundamental for constructing complex amino acid derivatives and other heterocyclic compounds . This compound is strategically used to generate novel heterocyclic amino acids containing the azetidine ring, which are important as isosteres, conformationally restricted building blocks for peptides, and for the generation of DNA-encoded libraries . Furthermore, its N-Boc protection enhances its utility in multi-step synthesis, providing a handle for further deprotection and functionalization. This chemical is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUKQSYGWHYKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tert-butyl ester group undergoes substitution under acidic or basic conditions. A key example involves deprotection followed by functionalization :

  • Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature cleaves the tert-butyl group, yielding a free amine intermediate. Subsequent treatment with benzyl chloroformate and triethylamine introduces a benzyl carbamate group .

  • Mechanism : Acid-mediated cleavage of the tert-butyl ester generates a reactive azetidine intermediate, which reacts with electrophiles like benzyl chloroformate.

Reaction StepReagents/ConditionsMajor Product
DeprotectionTFA/DCM, 30 min, RT3-(2-oxoethylidene)azetidine
BenzylationBenzyl chloroformate, Et₃N, DCMBenzyl 3-(2-oxoethylidene)azetidine-1-carboxylate

Reduction Reactions

The oxoethylidene group (C=O) is susceptible to reduction, forming saturated or hydroxylated derivatives:

  • Reagents/Conditions : Sodium triacetoxyborohydride (NaBH(OAc)₃) in DCM at room temperature selectively reduces the conjugated enone system .

  • Mechanism : Hydride transfer to the β-carbon of the α,β-unsaturated ketone generates a secondary alcohol.

SubstrateReagents/ConditionsMajor ProductYield
tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylateNaBH(OAc)₃, DCM, RT, 12 htert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate54%

Oxidation Reactions

The oxoethylidene moiety can undergo further oxidation, though specific data for this compound is limited. Analogous azetidine derivatives show reactivity with:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media oxidizes allylic positions .

  • Products : Expected derivatives include carboxylic acids or epoxides, depending on conditions.

Cycloaddition and Ring-Opening Reactions

The strained azetidine ring participates in ring-opening reactions:

  • Reagents/Conditions : Nucleophiles (e.g., amines, thiols) attack the azetidine ring under mild basic conditions, leading to ring expansion or functionalization .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating above 100°C may degrade the tert-butyl ester .

  • Hydrolysis : Aqueous basic conditions hydrolyze the ester to carboxylic acid derivatives .

Scientific Research Applications

Synthetic Organic Chemistry

Role as an Intermediate

  • tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for the formation of various derivatives, which are essential in the development of new compounds with specific properties .

Case Study: Synthesis of Azetidine Derivatives

  • Researchers have utilized this compound to synthesize azetidine derivatives through multi-step reactions, demonstrating its utility in creating novel chemical entities. For instance, reactions involving this compound have yielded high yields of desired products, showcasing its effectiveness in synthetic pathways .

Pharmaceutical Development

Design of Novel Drug Candidates

  • The compound is integral in the design of azetidine-based pharmaceuticals, which exhibit unique biological activities. Its derivatives have been explored for potential therapeutic applications, particularly in treating various diseases .

Case Study: Anticancer Activity

  • A study demonstrated that certain derivatives of this compound showed promising anticancer activity in vitro. The structure-function relationship was analyzed to optimize these compounds for better efficacy against cancer cell lines .

Material Science

Incorporation into Polymer Formulations

  • This compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability. Its presence improves the performance characteristics of materials used in various applications, including coatings and composites .

Case Study: Enhanced Polymer Properties

  • Research indicated that polymers containing this compound exhibited significantly improved tensile strength and thermal stability compared to standard formulations. This enhancement is attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix .

Agricultural Chemistry

Formulation of Agrochemicals

  • The compound is also utilized in developing agrochemicals, contributing to more effective pesticides and herbicides that are safer for the environment. Its chemical structure allows for modifications that enhance bioactivity while minimizing ecological impact .

Case Study: Pesticide Efficacy

  • A field study assessed the effectiveness of an agrochemical formulation containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations with minimal adverse effects on non-target species, highlighting its potential for sustainable agriculture .

Summary Table of Applications

Application AreaDescriptionExample Case Study
Synthetic Organic ChemistryIntermediate for synthesizing complex organic moleculesSynthesis of azetidine derivatives with high yields
Pharmaceutical DevelopmentDesign of azetidine-based pharmaceuticalsAnticancer activity studies on derivatives
Material ScienceEnhances mechanical properties and thermal stability in polymersImproved tensile strength in polymer formulations
Agricultural ChemistryDevelopment of effective and environmentally safe agrochemicalsField studies showing reduced pest populations

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate involves its ability to undergo various chemical reactions due to the presence of the reactive azetidine ring and the oxo group. These functional groups allow the compound to interact with different molecular targets, including enzymes and receptors. The specific pathways involved depend on the nature of the derivatives formed and their intended applications .

Comparison with Similar Compounds

Structural Features

The target compound is compared with azetidine derivatives bearing substituents at the 3-position (Table 1):

Compound Name Substituent Key Functional Groups Reference
tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate 2-oxoethylidene Conjugated carbonyl, α,β-unsaturation
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 2-ethoxy-2-oxoethyl Ester (ethoxy), non-conjugated
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 2-bromoethyl Alkyl bromide
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 2-hydroxyethyl Alcohol
tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate Indole, methoxycarbonyl Heteroaromatic, ester
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate Pyrimidine Aromatic heterocycle

Key Observations :

  • Electronic Effects : The 2-oxoethylidene group introduces conjugation, enhancing electrophilicity at the α-carbon, whereas ethoxy or hydroxyethyl substituents lack this reactivity .

Physical Properties

  • Physical State : The target compound is a white solid, whereas analogues with alkyl or aromatic substituents (e.g., 4r, 5c-f) are typically oils .
  • Solubility : The oxoethylidene group may reduce solubility in polar solvents compared to hydroxyethyl or ethoxy derivatives .

Spectroscopic and Analytical Data

  • IR Spectroscopy : All compounds show C=O stretches (~1700–1750 cm⁻¹), but the conjugated carbonyl in the target compound exhibits a lower wavenumber due to resonance .
  • ¹³C NMR: The α,β-unsaturated carbonyl in the target compound shows a deshielded carbonyl carbon at δ ~165 ppm, distinct from ester carbonyls (δ ~170 ppm) in non-conjugated analogues .

Biological Activity

tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidine derivatives. It is characterized by a tert-butyl group, an azetidine ring, and a ketoethylidene moiety. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry, synthetic organic chemistry, and material science.

  • Molecular Formula: C11_{11}H17_{17}NO4_{4}
  • Molecular Weight: Approximately 227.26 g/mol
  • CAS Number: 1105662-87-0

The presence of the tert-butyl group enhances the lipophilicity of the compound, which may improve its bioavailability and interaction with biological targets.

Pharmacological Potential

Although specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Azetidine derivatives are known for their potential anti-inflammatory , antibacterial , and anticancer activities. The unique structural features of this compound may contribute to its pharmacological profile:

  • Anti-inflammatory Activity: Compounds with azetidine rings can modulate inflammatory pathways, potentially reducing inflammation in various conditions.
  • Antibacterial Properties: Structural similarities with known antibacterial agents suggest potential efficacy against bacterial pathogens.
  • Anticancer Activity: Some azetidine derivatives have shown promise in inhibiting cancer cell proliferation.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for predicting its pharmacological profile. Interaction studies may include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific receptors or enzymes.
  • Cell Viability Assays: Evaluating the cytotoxic effects on various cancer cell lines.
  • In Vivo Studies: Investigating the therapeutic effects in animal models.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, making it a versatile intermediate in organic synthesis. It has potential applications in:

  • Synthetic Organic Chemistry: As a building block for complex organic molecules.
  • Pharmaceutical Development: In the design of novel drug candidates.
  • Material Science: Enhancing properties of polymer formulations.
  • Agricultural Chemistry: Contributing to the development of safer agrochemicals.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its potential effects.

Compound NameCAS NumberSimilarityNotable Activities
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate1105662-87-00.98Antibacterial, anticancer
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate1002355-96-50.98Anti-inflammatory
(Z)-tert-Butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylateNot Available0.90Anticancer

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate?

  • Methodological Answer : The compound is synthesized via a Wittig-like reaction using tert-butyl 3-oxoazetidine-1-carboxylate and (formylmethylene)triphenylphosphorane (1.1 equiv) in dichloromethane (CH₂Cl₂) at 40°C for 5 hours. This yields the product in 94% after purification . Key parameters include reagent stoichiometry, solvent choice, and controlled heating.

Q. How is this compound purified post-synthesis?

  • Methodological Answer : The crude product is purified by flash chromatography (FC) using a hexanes:ethyl acetate (2:1) solvent system. This method effectively isolates the compound as a colorless oil while removing unreacted reagents and byproducts .

Q. What spectroscopic methods confirm the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the azetidine ring, tert-butyl group, and α,β-unsaturated ketone moiety. Infrared (IR) spectroscopy confirms the carbonyl (C=O) stretch (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. Comparative analysis with literature data ensures structural fidelity .

Advanced Questions

Q. How does the α,β-unsaturated ketone moiety influence the compound’s reactivity in further transformations?

  • Methodological Answer : The α,β-unsaturated ketone acts as a Michael acceptor, enabling conjugate additions with nucleophiles (e.g., amines, thiols). It also participates in cycloaddition reactions (e.g., Diels-Alder) to construct complex heterocycles. Computational studies (e.g., DFT calculations) can predict regioselectivity and transition states for these reactions .

Q. What computational strategies are recommended to predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model binding affinities with enzymes or receptors. Pharmacophore mapping identifies key interactions (e.g., hydrogen bonding with the ketone group). Molecular dynamics simulations assess stability in biological environments. These methods guide targeted derivatization for drug discovery .

Q. How can researchers resolve contradictions in reaction outcomes during scale-up synthesis?

  • Methodological Answer : Contradictions may arise from solvent polarity changes or heat transfer inefficiencies. Systematic optimization includes:

  • Solvent Screening : Test polar aprotic solvents (e.g., THF) for improved solubility.
  • Temperature Gradients : Use microwave-assisted synthesis for uniform heating.
  • Catalyst Loading : Adjust phosphorane reagent equivalents (1.05–1.2 equiv) to balance reactivity and side-product formation.
  • In-line Analytics : Employ HPLC or GC-MS to monitor reaction progress in real time .

Q. What role does this compound play in constructing spirocyclic frameworks?

  • Methodological Answer : The compound serves as a precursor for spiro[3.4]octane scaffolds via intramolecular cyclization. For example, reacting the α,β-unsaturated ketone with thiols or oximes under basic conditions forms thia/oxa-azaspiro structures. X-ray crystallography (using SHELX software) validates stereochemistry and ring conformation .

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